molecular formula C20H22FN5O5S B12900338 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one

4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one

Cat. No.: B12900338
M. Wt: 463.5 g/mol
InChI Key: NBHFXGJURROCFH-NVQRDWNXSA-N
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Description

4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one is a complex organic compound that features a purine base linked to a modified sugar moiety and a butanone group with a fluorophenyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, followed by cyclization and functional group modifications to introduce the amino and thio groups.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as a tetrahydrofuran ring, under acidic or basic conditions to form the nucleoside.

    Thioether Formation: The nucleoside is reacted with a thiol derivative to introduce the thioether linkage.

    Butanone Derivative Addition: Finally, the butanone derivative with a fluorophenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.

    Substitution: Nucleophilic substitution reactions can take place at the fluorophenyl group and the thioether linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols, amines, or halides under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It can serve as a probe to understand biochemical pathways and mechanisms.

Medicine

Medically, the compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis and function makes it a potential candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes. This makes it effective against rapidly dividing cells, such as cancer cells and viruses.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral compound with a similar purine base structure.

    Ganciclovir: Another antiviral agent with a comparable nucleoside structure.

    Fluorouracil: A chemotherapeutic agent with a fluorinated pyrimidine base.

Uniqueness

The uniqueness of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one lies in its combined structural features: the purine base, the modified sugar moiety, and the fluorophenyl butanone group. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C20H22FN5O5S

Molecular Weight

463.5 g/mol

IUPAC Name

4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C20H22FN5O5S/c21-11-5-3-10(4-6-11)12(28)2-1-7-32-18-14-17(24-20(22)25-18)26(9-23-14)19-16(30)15(29)13(8-27)31-19/h3-6,9,13,15-16,19,27,29-30H,1-2,7-8H2,(H2,22,24,25)/t13-,15-,16-,19-/m1/s1

InChI Key

NBHFXGJURROCFH-NVQRDWNXSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)CCCSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)F

Origin of Product

United States

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